

Preparing Bimosiamose Disodium Solutions for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bimosiamose Disodium*

Cat. No.: *B1667081*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose Disodium (formerly known as TBC-1269) is a synthetic, non-oligosaccharide pan-selectin antagonist. It targets E-selectin, P-selectin, and L-selectin, which are cell adhesion molecules crucial for the initial tethering and rolling of leukocytes on the vascular endothelium during an inflammatory response. By inhibiting these interactions, Bimosiamose has demonstrated anti-inflammatory effects and has been investigated for its therapeutic potential in various inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD).^{[1][2][3][4]} Proper preparation of **Bimosiamose Disodium** solutions is critical for ensuring its efficacy and obtaining reliable results in in vivo studies. This document provides detailed application notes and protocols for the preparation of **Bimosiamose Disodium** solutions for various administration routes.

Data Presentation: Solubility and Formulation

The following tables summarize the key quantitative data regarding the solubility and formulation of **Bimosiamose Disodium** for in vivo studies.

Table 1: Solubility of Bimosiamose

Solvent	Concentration	Notes	Reference
Dimethyl Sulfoxide (DMSO)	100 mg/mL (115.89 mM)	Requires sonication. Hygroscopic DMSO can impact solubility; use newly opened DMSO.	[1][2]
0.1 M Sodium Hydroxide (NaOH)	25 mg/mL (28.97 mM)	Requires sonication and pH adjustment to 10 with NaOH.	[1][2]
Aqueous Solution (in vivo)	≥ 2.5 mg/mL (2.90 mM)	Clear solution can be achieved with a co-solvent mixture.	[1]

Table 2: Formulations for In Vivo Administration

Administration Route	Vehicle / Formulation	Concentration	Species / Study Type	Reference
Inhalation	Aqueous solution with 0.9% Sodium Chloride	100 mg/mL (stock), diluted as needed	Human (Phase I trials)	[5]
Intravenous	Co-solvent mixture: 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline	≥ 2.5 mg/mL	Preclinical (general in vivo)	[1]
Intravenous	Not specified	0.5-30 mg/kg	Human (Phase I trial)	[6]
Subcutaneous	Not specified	100, 200, or 300 mg	Human (Phase I trial)	[7]
Intravenous	Not specified	25 mg/kg	Rat	[1][2]

Experimental Protocols

Protocol 1: Preparation of Bimosiamose Disodium for Inhalation Studies

This protocol is based on the methods used in human clinical trials for administration via a nebulizer.^[5]

Materials:

- **Bimosiamose Disodium** powder
- Sterile 0.9% Sodium Chloride (saline) solution
- Sterile vials
- Calibrated balance
- Spatula
- Vortex mixer
- Sterile filters (0.22 µm)

Procedure:

- Weighing: Accurately weigh the required amount of **Bimosiamose Disodium** powder using a calibrated balance in a sterile environment.
- Reconstitution: Add the weighed powder to a sterile vial. Reconstitute with a small volume of sterile 0.9% saline to create a concentrated stock solution (e.g., 100 mg/mL).
- Dissolution: Vortex the vial until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
- Dilution: Based on the desired final concentration for nebulization, calculate the required volume of the stock solution and sterile 0.9% saline.

- Final Preparation: In a sterile container, add the calculated volume of sterile 0.9% saline. Then, add the calculated volume of the **Bimosiamose Disodium** stock solution to the saline.
- Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile container suitable for use with the nebulizer.
- Storage: It is recommended to prepare the solution fresh on the day of use.[\[2\]](#) If short-term storage is necessary, store at 2-8°C and protect from light. For stock solutions, storage at -20°C for up to a year or -80°C for up to two years is suggested.[\[2\]](#)

Protocol 2: Preparation of Bimosiamose Disodium for Intravenous Administration (Co-Solvent Formulation)

This protocol is suitable for preclinical studies requiring intravenous administration.[\[1\]](#)

Materials:

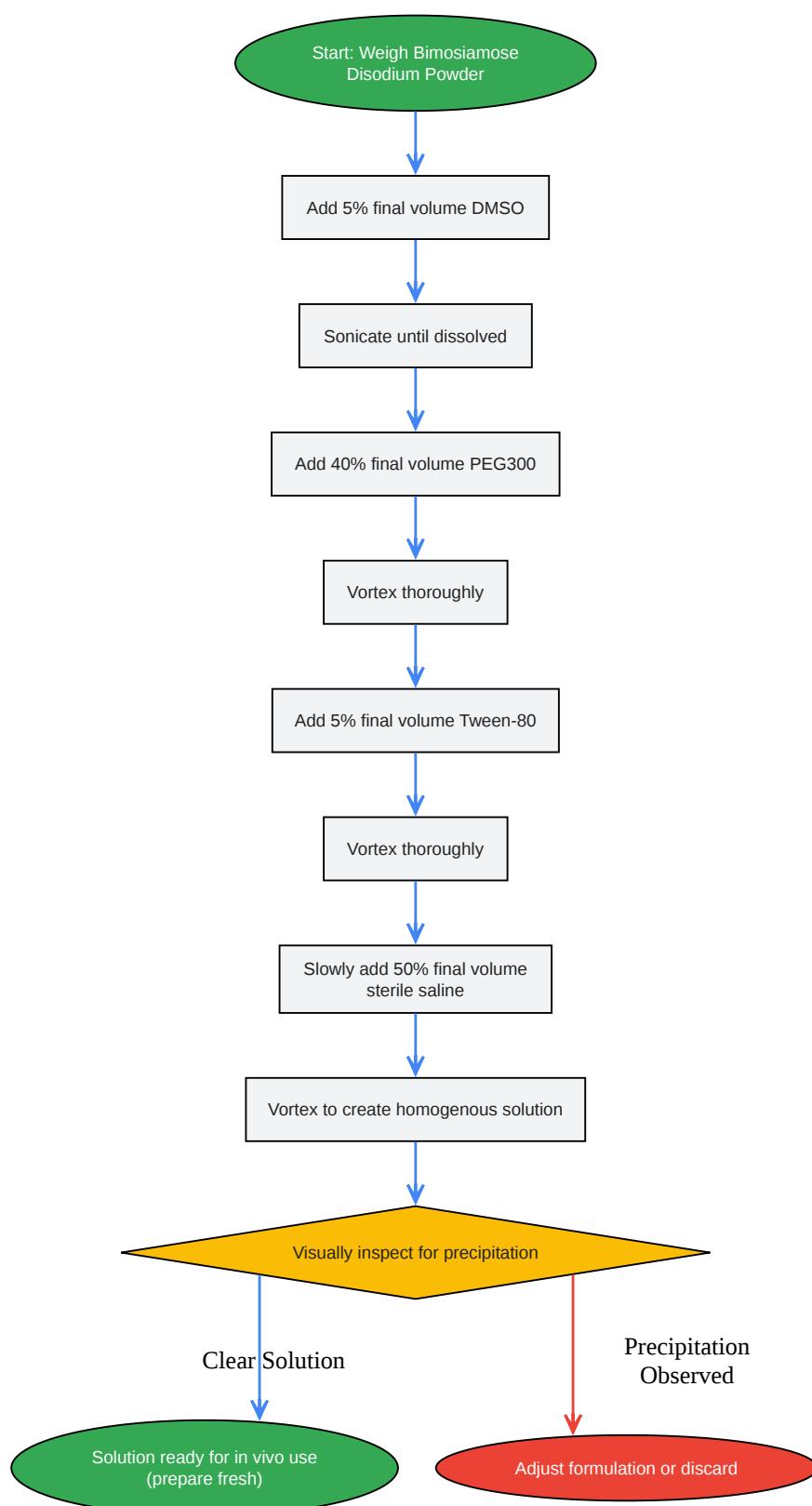
- **Bimosiamose Disodium** powder
- Dimethyl Sulfoxide (DMSO), newly opened
- PEG300
- Tween-80
- Sterile saline (0.9% Sodium Chloride)
- Sterile vials
- Calibrated balance
- Pipettes
- Vortex mixer
- Sonicator

Procedure:

- Weighing: Accurately weigh the required amount of **Bimosiamose Disodium** powder.
- Initial Dissolution in DMSO: In a sterile vial, add the **Bimosiamose Disodium** powder. Add 5% of the final desired volume as DMSO. For example, for a final volume of 1 mL, add 50 μ L of DMSO.
- Sonication: Sonicate the mixture until the powder is completely dissolved in DMSO. This may require brief, repeated cycles to avoid overheating.
- Addition of PEG300: Add 40% of the final desired volume as PEG300 (e.g., 400 μ L for a 1 mL final volume). Vortex thoroughly.
- Addition of Tween-80: Add 5% of the final desired volume as Tween-80 (e.g., 50 μ L for a 1 mL final volume). Vortex thoroughly.
- Final Dilution with Saline: Slowly add 50% of the final desired volume as sterile saline (e.g., 500 μ L for a 1 mL final volume) to the co-solvent mixture. Vortex until a clear, homogenous solution is obtained.
- Observation: Visually inspect the solution for any precipitation or phase separation. If observed, the formulation may need to be adjusted.
- Use: It is strongly recommended to prepare this formulation fresh on the day of the experiment and use it immediately.[\[2\]](#)

Mandatory Visualizations

Bimosiamose Mechanism of Action: Inhibition of Selectin-Mediated Leukocyte Adhesion


The following diagram illustrates the signaling pathway inhibited by Bimosiamose. Under inflammatory conditions, cytokines upregulate the expression of E-selectin and P-selectin on endothelial cells. These selectins, along with L-selectin on leukocytes, mediate the initial capture and rolling of leukocytes along the vessel wall, a prerequisite for their subsequent firm

adhesion and transmigration into inflamed tissues. Bimosiamose, as a pan-selectin antagonist, blocks these interactions.

Caption: Bimosiamose inhibits leukocyte tethering and rolling.

Experimental Workflow: Preparation of Bimosiamose Disodium for Intravenous Administration

The following diagram outlines the logical steps for preparing an intravenous formulation of **Bimosiamose Disodium** using a co-solvent method.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing an IV Bimosiamose solution.

Stability and Storage

- Powder: **Bimosiamose Disodium** as a solid powder should be stored in a dry, dark place. Short-term storage (days to weeks) can be at 0-4°C, while long-term storage (months to years) should be at -20°C.[8]
- Stock Solutions: Stock solutions, particularly in DMSO, should be stored at -20°C for up to one year or -80°C for up to two years.[2]
- Working Solutions: For in vivo experiments, it is highly recommended that the final working solution be prepared fresh on the day of use to ensure stability and prevent precipitation.[2]

Safety Precautions

- Follow standard laboratory safety procedures when handling **Bimosiamose Disodium** powder and solvents.
- Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Handle DMSO with care, as it can facilitate the absorption of other substances through the skin.
- All solution preparation for in vivo use should be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]
- 5. Tolerability and pharmacokinetics of inhaled bimosiamose disodium in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiochemical properties, safety and pharmacokinetics of bimosiamose disodium after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of subcutaneously injected Bimosiamose disodium in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Preparing Bimosiamose Disodium Solutions for In Vivo Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667081#preparing-bimosiamose-disodium-solutions-for-in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com